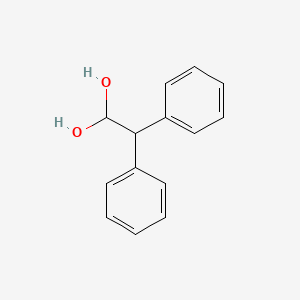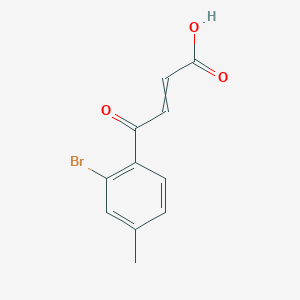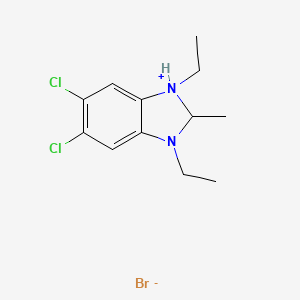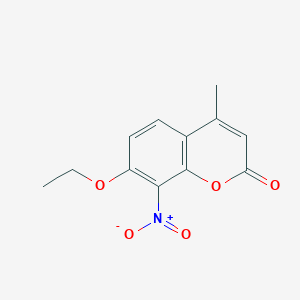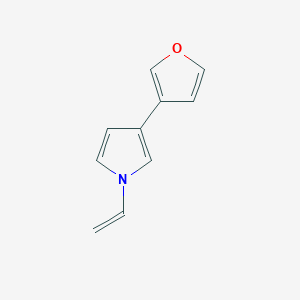
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole is an organic compound that features a unique structure combining a pyrrole ring with a furan ring and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole typically involves the reaction of furan derivatives with pyrrole derivatives under specific conditions. One common method is the microwave-assisted synthesis of ester and amide derivatives containing furan rings. This method uses mild synthetic conditions and effective coupling reagents such as DMT/NMM/TsO− or EDC.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable reactions that can be optimized for yield and purity. The use of microwave reactors and optimized reaction conditions can facilitate the large-scale production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The ethenyl group can be reduced to form saturated derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed.
Major Products: The major products formed from these reactions include various substituted pyrroles and furans, which can be further utilized in organic synthesis.
Aplicaciones Científicas De Investigación
1-Ethenyl-3-(furan-3-yl)-1H-pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacologically active compound.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism by which 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole exerts its effects involves interactions with specific molecular targets. The furan and pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions are crucial in determining the compound’s behavior in various chemical and biological systems.
Comparación Con Compuestos Similares
1-Ethenyl-3-(furan-2-yl)-1H-pyrrole: Similar structure but with the furan ring in a different position.
1-Ethenyl-3-(thiophen-3-yl)-1H-pyrrole: Contains a thiophene ring instead of a furan ring.
1-Ethenyl-3-(pyridin-3-yl)-1H-pyrrole: Features a pyridine ring instead of a furan ring.
Uniqueness: 1-Ethenyl-3-(furan-3-yl)-1H-pyrrole is unique due to the specific positioning of the furan ring, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
113387-10-3 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
1-ethenyl-3-(furan-3-yl)pyrrole |
InChI |
InChI=1S/C10H9NO/c1-2-11-5-3-9(7-11)10-4-6-12-8-10/h2-8H,1H2 |
Clave InChI |
HKZYYGYBKHHZAM-UHFFFAOYSA-N |
SMILES canónico |
C=CN1C=CC(=C1)C2=COC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


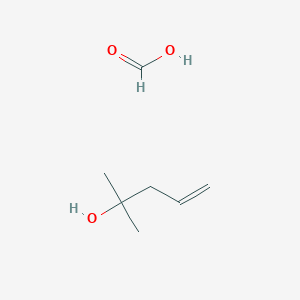
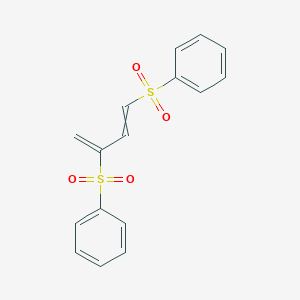

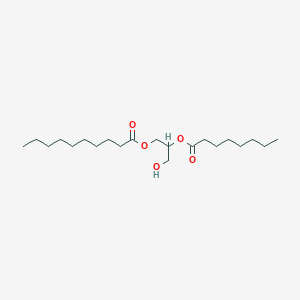
![2-(Ethoxycarbonyl)-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B14303050.png)
![{3,4-Bis[(2-methoxyethoxy)methoxy]phenyl}methanol](/img/structure/B14303057.png)
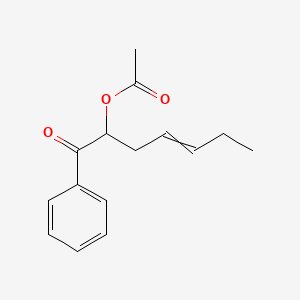
![2-[1-(Methylsulfanyl)ethylidene]cyclopentan-1-one](/img/structure/B14303068.png)
![(2-Nitro[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B14303069.png)
